(R)-3-Carboxymethylsulfanyl-piperidine-1-carboxylic acid benzyl ester
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Overview
Description
®-3-Carboxymethylsulfanyl-piperidine-1-carboxylic acid benzyl ester is a complex organic compound that features a piperidine ring, a carboxymethylsulfanyl group, and a benzyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Carboxymethylsulfanyl-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and aldehydes or ketones.
Introduction of the Carboxymethylsulfanyl Group:
Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol under acidic conditions to form the benzyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
®-3-Carboxymethylsulfanyl-piperidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The piperidine ring can undergo substitution reactions, particularly at positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
®-3-Carboxymethylsulfanyl-piperidine-1-carboxylic acid benzyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-3-Carboxymethylsulfanyl-piperidine-1-carboxylic acid benzyl ester depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The carboxymethylsulfanyl group and the piperidine ring are likely involved in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler analog with a wide range of applications in drug synthesis.
Piperidine-1-carboxylic acid benzyl ester: Lacks the carboxymethylsulfanyl group but shares the ester functionality.
Carboxymethylsulfanyl derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
®-3-Carboxymethylsulfanyl-piperidine-1-carboxylic acid benzyl ester is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-[(3R)-1-phenylmethoxycarbonylpiperidin-3-yl]sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S/c17-14(18)11-21-13-7-4-8-16(9-13)15(19)20-10-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,17,18)/t13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQESUZVLIDDNJK-CYBMUJFWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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